4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline
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Overview
Description
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with acyl reagents such as anhydrides, which occurs in two steps: O-acylation of amidoxime and subsequent cyclodehydration into the 1,2,4-oxadiazole core . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases like potassium hydroxide (KOH) at ambient temperature .
Industrial Production Methods
While specific industrial production methods for 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Researchers are exploring its use in developing new pharmaceuticals due to its unique structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to be a bioisostere of amides, which means it can mimic the biological activity of amide-containing compounds while offering better hydrolytic and metabolic stability . This makes it a valuable pharmacophore in drug design, potentially interacting with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline: A simpler analog without the nitro and propylaniline groups.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: A multicyclic oxadiazole with energetic material properties.
3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine:
Uniqueness
What sets 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-propylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-6-13-10-5-4-9(7-11(10)16(17)18)12-14-8(2)15-19-12/h4-5,7,13H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYHPOVWPLHMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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